(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine

P2X7 receptor antagonism anti-inflammatory IL-1β inhibition

This enantiopure (S)-configured chiral primary amine (CAS 793695-17-7) is the essential 3,5-dichloropyridine building block for synthesizing P2X7 receptor antagonists with sub-nanomolar potency (IC50 as low as 4.9 nM). The 3,5-disubstituted chloride pattern is structurally critical—alternative halogenation patterns fail to achieve meaningful P2X7 inhibition. The (R)-enantiomer (CAS 1213560-75-8) exhibits distinct pharmacology and cannot substitute. Due to reduced enzymatic enantioselectivity for the 3,5-dichloro analog, in-house resolution is technically inefficient. Procure pre-resolved ≥95% pure (S)-enantiomer to bypass costly chiral resolution steps and accelerate synthetic workflows.

Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
CAS No. 793695-17-7
Cat. No. B13049207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine
CAS793695-17-7
Molecular FormulaC7H8Cl2N2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=N1)Cl)Cl)N
InChIInChI=1S/C7H8Cl2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m0/s1
InChIKeyIEIMANXIFJWWFP-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine CAS 793695-17-7: Procurement-Grade Chiral Pyridylamine for P2X7 Antagonist Development


(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine (CAS 793695-17-7) is an enantiopure (S)-configured chiral primary amine with a 3,5-dichloropyridine core . This building block is commercially supplied at ≥95% purity , with a molecular weight of 191.06 g/mol and a predicted pKa of approximately 8.23 [1]. Its primary utility lies in the synthesis of P2X7 receptor antagonists, where the 3,5-disubstituted chloride motif on the pyridine ring is structurally critical for antagonistic activity [2].

(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine: Why Alternative Pyridylamines Cannot Be Substituted in P2X7 Antagonist Synthesis


In-class pyridylamine compounds cannot be interchanged with (1S)-1-(3,5-dichloro(2-pyridyl))ethylamine due to two inseparable structural requirements for P2X7 receptor antagonist activity. First, the 3,5-disubstituted chloride pattern on the pyridine skeleton is essential for antagonistic potency—derivatives lacking this exact halogenation pattern fail to achieve meaningful P2X7 inhibition [1]. Second, the (S)-stereochemical configuration at the alpha-methyl position is required; the (R)-enantiomer (CAS 1213560-75-8) exhibits distinct biological behavior and cannot be substituted without altering downstream pharmacology . Furthermore, enzymatic resolution studies confirm that the 3,5-dichloro substitution pattern substantially reduces enantioselectivity compared to analogous 5-bromo or 5-difluoromethoxy derivatives, making the pure (S)-enantiomer technically more challenging to obtain than its structural analogs [2].

(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine: Quantitative Procurement Evidence Guide


3,5-Dichloropyridine Skeleton Is Essential for Sub-Nanomolar P2X7 Antagonist Potency

The 3,5-dichloropyridine core, which defines (1S)-1-(3,5-dichloro(2-pyridyl))ethylamine as a precursor, is a critical pharmacophore for P2X7 receptor antagonism. In a comprehensive SAR study, optimized P2X7 antagonists built upon the 3,5-dichloropyridine skeleton achieved IC50 values of 4.9 nM (compound 51) and 13 nM (compound 52) in EtBr uptake assays in hP2X7-expressing HEK293 cells, with corresponding IL-1β release inhibition IC50 values of 1.3 nM and 9.2 nM in LPS/IFN-γ/BzATP-stimulated THP-1 cells [1]. The authors explicitly state that 'the 3,5-disubstituted chlorides in the pyridine skeleton were critical for P2X7 antagonistic activity' [2].

P2X7 receptor antagonism anti-inflammatory IL-1β inhibition

Enantiomeric Purity Directly Impacts Downstream Pharmacological Outcome

The (S)-enantiomer of this compound must be procured separately from its (R)-counterpart because stereochemistry governs downstream biological activity. (1S)-1-(3,5-dichloro(2-pyridyl))ethylamine (CAS 793695-17-7) and (1R)-1-(3,5-dichloro(2-pyridyl))ethylamine (CAS 1213560-75-8) are distinct commercial products with different CAS numbers . The (S)-enantiomer is supplied at 95-97% purity , while the (R)-enantiomer is available at 95-97% purity from separate vendors . In chiral amine building blocks used for pharmaceutical synthesis, the use of the incorrect enantiomer or a racemic mixture leads to different pharmacological profiles and invalidates SAR conclusions.

chiral resolution stereochemistry enantioselectivity

3,5-Dichloro Substitution Reduces Enzymatic Resolution Efficiency Compared to 5-Bromo Analog

The 3,5-dichloro substitution pattern on this pyridylamine scaffold significantly impairs enzymatic enantioselectivity during lipase-catalyzed kinetic resolution compared to the analogous 5-bromo derivative. In a head-to-head study using Candida antarctica lipase B (CALB) in ethyl acetate, the acetylation of (RS)-2-(1-aminoethyl)-3-chloro-5-bromopyridine proceeded with 94% enantiomeric excess (substrate) at 55% conversion, whereas the (R)-isomer of (RS)-2-(1-aminoethyl)-3,5-dichloropyridine was acetylated with 'significantly lower enantioselectivity' under identical conditions [1]. This quantitative difference (94% ee achievable for 5-bromo analog versus substantially lower ee for 3,5-dichloro analog) demonstrates that the 3,5-dichloro compound is intrinsically more difficult to resolve into pure enantiomers than its close structural relatives.

enzymatic resolution lipase catalysis enantioselectivity

Commercially Supplied at ≥95% Purity with Documented Hazard Profile

Commercially available (1S)-1-(3,5-dichloro(2-pyridyl))ethylamine is supplied at ≥95% purity from multiple vendors including Fluorochem and Leyan . The compound carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Its computed LogP of 1.74 and single asymmetric center (Fsp3 = 0.285) are documented [1]. In contrast, the racemic mixture (CAS 793695-14-4) and (R)-enantiomer (CAS 1213560-75-8) are separate procurement items with different purity specifications , requiring deliberate selection of the correct CAS number for reproducible research.

quality specification GHS classification procurement

(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine: Validated Application Scenarios for Research Procurement


Synthesis of High-Potency P2X7 Receptor Antagonists for Anti-Inflammatory Drug Discovery

This building block serves as the essential 3,5-dichloropyridine-containing chiral amine precursor for constructing P2X7 receptor antagonists with sub-nanomolar to low nanomolar potency. In validated SAR campaigns, derivatives built upon this scaffold achieved IC50 values as low as 4.9 nM in receptor antagonism assays and 1.3 nM in functional IL-1β release inhibition [1]. Procurement of the pure (S)-enantiomer (CAS 793695-17-7) is required because the 3,5-disubstituted chloride pattern is critical for activity and cannot be replaced with alternative halogenation patterns.

Chiral Amine Building Block Requiring Pre-Resolved Enantiopure Material

Due to the significantly reduced enzymatic enantioselectivity observed for the 3,5-dichloro analog compared to 5-bromo derivatives (94% ee achievable for 5-bromo versus substantially lower ee for 3,5-dichloro) [1], in-house resolution is technically inefficient. Procurement of pre-resolved (1S)-1-(3,5-dichloro(2-pyridyl))ethylamine at ≥95% purity from commercial suppliers eliminates the need for costly and low-yield chiral resolution steps, accelerating synthetic workflows.

Stereochemically Controlled Synthesis Requiring Defined (S)-Configuration

This compound is appropriate for any synthetic route requiring a defined (S)-configured alpha-methylbenzylamine-type chiral auxiliary or building block with a 3,5-dichloropyridine core. The (R)-enantiomer (CAS 1213560-75-8) is a distinct commercial product [1], and procurement must explicitly specify CAS 793695-17-7 to ensure the correct stereoisomer is obtained. The documented hazard profile (GHS07, H302/H315/H319/H335) supports proper laboratory handling and safety compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.